Home > Products > Screening Compounds P86843 > 2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile
2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile - 114772-55-3

2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile

Catalog Number: EVT-350705
CAS Number: 114772-55-3
Molecular Formula: C22H22ClN3O
Molecular Weight: 379.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile is a substituted imidazole derivative and a key intermediate in the synthesis of Losartan. It acts as a nonpeptide angiotensin II receptor antagonist. [ [], [] ]

2-Butyl-4-chloro-5-hydroxymethyl-1-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]imidazole, potassium salt (Losartan)

    Compound Description: Losartan is a well-known, orally active angiotensin II receptor antagonist used to treat hypertension. It acts by blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II through type ATI receptor blockage [ [], [], [] ]. Losartan is rapidly absorbed after oral administration, reaching peak concentrations within 1–2 hours [ [] ]. Its major active metabolite, EXP3174, is significantly more potent [ [], [], [] ].

    Relevance: Losartan shares a nearly identical core structure with 2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile. The primary difference lies in the substitution at the 2' position of the biphenyl moiety. Losartan features a tetrazole ring at this position, known to be a potent acidic isostere for carboxylic acid, contributing to its high affinity for the angiotensin II receptor and good oral bioavailability [ [] ]. This structural similarity suggests that 2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile might also exhibit angiotensin II receptor antagonist activity.

2-Butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-5-carboxaldehyde (BCFI)

    Compound Description: BCFI is a key active metabolite of Losartan and a significant intermediate in its synthesis [ [], [] ].

2-Ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl)]methyl]-1H- benzimidazole-7-carboxylic acid (CV-11974)

    Compound Description: CV-11974 is the active component of TCV-116, a highly potent and long-acting angiotensin II subtype-1 receptor antagonist [ [] ].

    Compound Description: EXP3174 is a major active metabolite of Losartan, exhibiting a significantly higher potency as an antihypertensive agent compared to the parent compound [ [], [], [] ]. It acts as a non-competitive antagonist of the angiotensin II receptor and has a longer duration of action compared to Losartan [ [] ].

4′-{[2-Butyl-4-chloro-5-(hydroxymethyl)- lH-imidazol-l-yl]methyl}-[l,l′-biphenyl]-2-carboxylic acid (IMI)

    Compound Description: IMI is a nonpeptide angiotensin II receptor antagonist with acute blood pressure-lowering activity. It acts as a full competitive antagonist without partial agonist activity in both peripheral tissues and the central nervous system [ [] ]. Chronic administration of IMI has demonstrated antihypertensive effects in spontaneously hypertensive rats [ [] ].

Methyl 4-[(2-butyl-4-chloro-5-formyl-1H-imidazol-1-yl)methyl]benzoate

    Compound Description: This compound serves as a key intermediate in the synthesis of more complex molecules. It plays a significant role as a precursor to various derivatives with potential biological activities [ [], [] ].

Overview

2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile is a complex organic compound primarily recognized for its role as an intermediate in the synthesis of Losartan, a medication used to treat hypertension. This compound features a biphenyl structure linked to an imidazole ring, which includes various substituents such as a butyl group, a chloro group, and a hydroxymethyl group. Its molecular formula is C22H22ClN3OC_{22}H_{22}ClN_{3}O and it has a molecular weight of approximately 379.88 g/mol .

Source and Classification

This compound is classified under organic compounds, specifically as an imidazole derivative. It is also categorized in the context of pharmaceutical chemistry due to its application in drug synthesis. The compound can be sourced from various chemical suppliers and is listed under the CAS number 114772-55-3 .

Synthesis Analysis

Methods

The synthesis of 2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile typically involves the reaction of 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde with 4'-bromomethyl-2-cyanobiphenyl. This reaction is generally facilitated by an alkali metal hydroxide base, which enhances yield and economic efficiency .

Technical Details

The key steps in the synthesis include:

  1. Formation of the Imidazole Intermediate: The starting material, 2-butyl-4-chloro-5-(hydroxymethyl)imidazole, undergoes formylation to yield the aldehyde.
  2. Nucleophilic Substitution: The aldehyde reacts with the bromomethyl-biphenyl derivative to form the desired nitrile compound through nucleophilic substitution.
  3. Purification: The final product is purified through recrystallization or chromatography techniques to ensure high purity suitable for pharmaceutical applications .
Molecular Structure Analysis

Structure

The molecular structure of 2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile consists of:

  • A biphenyl core.
  • An imidazole ring with three substituents: a butyl group, a chloro group, and a hydroxymethyl group.

The structural formula can be represented as follows:

SMILES CCCCc1nc Cl c CO n1Cc2ccc cc2 c3ccccc3C N\text{SMILES CCCCc1nc Cl c CO n1Cc2ccc cc2 c3ccccc3C N}

Data

Key structural data includes:

  • InChI: InChI=1S/C22H22ClN3O/c1-2-3-8-21-25-22(23)20(15-27)26(21)14-16-9-11-17(12-10-16)19-7-5-4-6-18(19)13-24/h4-7,9-12,27H,2-3,8,14-15H2,1H3
  • Molecular Weight: 379.88 g/mol
    .
Chemical Reactions Analysis

Reactions

The primary reaction involving 2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile is its conversion into Losartan through the transformation of its nitrile group into a tetrazole ring. This transformation typically involves:

  1. Reagents: Trimethylsilyl azide and dibutyltin oxide are commonly used.
  2. Mechanism: The nitrile group undergoes nucleophilic attack by azide ions leading to the formation of the tetrazole structure.

This reaction pathway is crucial for synthesizing Losartan, which plays a significant role in managing hypertension and cardiovascular diseases .

Mechanism of Action

The mechanism of action for 2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile as an intermediate involves:

  1. Binding Affinity: The compound exhibits binding affinity towards angiotensin II receptors.
  2. Inhibition: It inhibits the action of angiotensin II, leading to vasodilation and reduced blood pressure.

This mechanism underlies the therapeutic effects observed with Losartan and similar compounds derived from this nitrile .

Physical and Chemical Properties Analysis

Physical Properties

PropertyValue
Melting Point157–158 °C
Boiling PointApproximately 605.6 °C
Density1.19 g/cm³
ColorWhite to Off-white

Chemical Properties

PropertyValue
SolubilitySlightly soluble in DMSO
pKaApproximately 13.66
FormSolid

These properties indicate that the compound is stable under standard conditions but may require specific handling protocols due to its chemical nature .

Applications

The primary application of 2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile lies in its role as an intermediate in pharmaceutical synthesis, particularly for Losartan. Its significance extends to:

  1. Hypertension Treatment: As part of antihypertensive therapy.
  2. Research Applications: Investigated for potential therapeutic strategies targeting cardiovascular diseases.

Research continues to explore further derivatives and analogs based on this compound for enhanced efficacy and safety profiles in clinical settings .

Chemical Identity and Structural Characterization of 2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile

Systematic Nomenclature and Synonyms

The compound is systematically named 2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile according to IUPAC conventions. This name precisely describes its structure: a benzonitrile group attached at the ortho-position of a biphenyl system, with a para-substituted imidazole featuring a butyl chain (C₄H₉), chlorine atom, and hydroxymethyl (–CH₂OH) group [1] [8]. Key synonyms include:

  • Des[2'-(1H-tetrazol-5-yl)] 2-Cyanolosartan (pharmacologically significant name)
  • Losartan Impurity 8 (pharmaceutical quality control context)
  • 4′-((2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl)methyl)-[1,1′-biphenyl]-2-carbonitrile (alternative biphenyl notation) [3] [8].

Table 1: Official and Common Synonyms of the Compound

Systematic IUPAC NamePharmaceutical ContextCAS Registry Number
2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrileLosartan Impurity 8114772-55-3
4′-[[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl]biphenyl-2-carbonitrileDes[2'-(1H-tetrazol-5-yl)] 2-Cyanolosartan114772-55-3

Molecular Formula and Weight Determination

The molecular formula C₂₂H₂₂ClN₃O is consistently verified across multiple sources [1] [2] . This formula accounts for:

  • 22 carbon atoms
  • 22 hydrogen atoms
  • 1 chlorine atom
  • 3 nitrogen atoms
  • 1 oxygen atom

The molecular weight is calculated as 379.88 g/mol, based on standard atomic masses (C=12.01, H=1.008, Cl=35.45, N=14.01, O=16.00). High-resolution mass spectrometry confirms a monoisotopic exact mass of 379.1451 Da [8].

Spectroscopic Characterization (NMR, IR, MS)

While explicit spectral data are not fully detailed in the available sources, inferences can be made from structural analogs and fragment data:

  • Nuclear Magnetic Resonance (NMR):
  • ¹H NMR: Expected signals include:
  • δ 0.8–0.9 (t, 3H, –CH₃ of butyl)
  • δ 2.6–2.7 (t, 2H, –CH₂– adjacent to imidazole)
  • δ 4.5–4.6 (s, 2H, –CH₂OH)
  • δ 5.4 (s, 2H, –CH₂– biphenyl linker)
  • δ 7.3–8.0 (m, 8H, aromatic protons) [6] [7].
  • ¹³C NMR: Key carbonyl carbon of benzonitrile at ~δ 118 ppm, imidazole carbons between δ 120–150 ppm [6].
  • Infrared (IR) Spectroscopy:
  • Strong absorption at ~2225 cm⁻¹ (C≡N stretch of benzonitrile)
  • Broad band at ~3200–3400 cm⁻¹ (O–H stretch)
  • ~1600 cm⁻¹ (C=C aromatic) [6].
  • Mass Spectrometry (MS):
  • ESI-MS likely shows [M+H]⁺ ion at m/z 380.9
  • Characteristic fragments include loss of –CH₂OH (m/z 348) and cleavage of the imidazole–biphenyl bond [8].

Table 2: Key Predicted Spectroscopic Signatures

TechniqueGroup/VibrationExpected Signal
¹H NMRButyl terminal methylδ 0.8–0.9 (t, 3H)
¹H NMRHydroxymethylδ 4.5–4.6 (s, 2H)
IRNitrile group2225 cm⁻¹
IRHydroxyl group3200–3400 cm⁻¹
MSMolecular ion[M+H]⁺ 380.9

X-ray Crystallography and Conformational Analysis

Direct crystallographic data for this compound is not available in the searched literature. However, structural analogs (e.g., losartan derivatives) suggest:

  • The imidazole ring and biphenyl system likely adopt a near-orthogonal conformation (dihedral angle ~70–90°) to minimize steric clashes [7].
  • The chloromethyl-imidazole moiety favors a coplanar arrangement of the butyl chain and aromatic systems to optimize π-orbital interactions.
  • The hydroxymethyl group (–CH₂OH) can rotate freely but likely stabilizes via intramolecular hydrogen bonding with the imidazole nitrogen [7].

Computational Modeling of Molecular Geometry

Computational studies (e.g., density functional theory) predict:

  • Bond lengths:
  • C–Cl bond: 1.73 Å
  • C≡N bond: 1.15 Å
  • C–O (hydroxymethyl): 1.42 Å
  • Charge distribution:
  • Highest positive charge on the imidazole C₂ carbon adjacent to the butyl chain.
  • Negative charge localized on the nitrile nitrogen and hydroxyl oxygen [8].
  • Torsional angles:
  • The biphenyl system shows a twist angle of 25–40° due to steric hindrance between ortho-hydrogens.
  • The butyl chain adopts an extended anti-conformation to reduce van der Waals repulsions [7] [8].

The SMILES string CCCCc1nc(Cl)c(CO)n1Cc2ccc(cc2)c3ccccc3C#N and InChIKey InChI=1S/C22H22ClN3O/c1-2-3-8-21-25-22(23)20(15-27)26(21)14-16-9-11-17(12-10-16)19-7-5-4-6-18(19)13-24/h4-7,9-12,27H,2-3,8,14-15H2,1H3 provide standardized representations for molecular dynamics simulations [1] [8].

Table 3: Comprehensive Compound Identifiers

Identifier TypeValue
IUPAC Name2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile
CAS Number114772-55-3
ChemSpider ID11199986
MDL NumberMFCD16619233
SMILESCCCCC1=NC(Cl)=C(CO)N1Cc2ccc(cc2)c3ccccc3C#N
InChIInChI=1S/C22H22ClN3O/c1-2-3-8-21-25-22(23)20(15-27)26(21)14-16-9-11-17(12-10-16)19-7-5-4-6-18(19)13-24/h4-7,9-12,27H,2-3,8,14-15H2,1H3

Properties

CAS Number

114772-55-3

Product Name

2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile

IUPAC Name

2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile

Molecular Formula

C22H22ClN3O

Molecular Weight

379.9 g/mol

InChI

InChI=1S/C22H22ClN3O/c1-2-3-8-21-25-22(23)20(15-27)26(21)14-16-9-11-17(12-10-16)19-7-5-4-6-18(19)13-24/h4-7,9-12,27H,2-3,8,14-15H2,1H3

InChI Key

FGCNIDUBRIVYBP-UHFFFAOYSA-N

SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C#N)CO)Cl

Synonyms

Des[2’-(1H-tetrazol-5-yl)] 2-Cyanolosartan; 4’-[[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl]-[1,1’-biphenyl]-2-carbonitrile; 2-Butyl-4-chloro-1-[(2’-cyanobiphenyl-4-yl)methyl]-5-hydroxymethylimidazole; 4’-(2-Butyl-4-chloro-5-hydroxymethyl-

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C#N)CO)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.